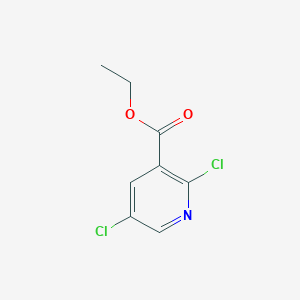

Ethyl 2,5-dichloronicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,5-dichloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYVXIWPEGGUKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,5-dichloronicotinate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,5-dichloronicotinate, a halogenated pyridine derivative, is a versatile building block in modern organic synthesis. Its strategic placement of chloro-substituents and an ethyl ester functional group on the pyridine ring renders it a valuable precursor for the synthesis of a diverse range of complex molecules. The electron-deficient nature of the pyridine ring, further accentuated by the two chlorine atoms, makes it susceptible to various nucleophilic substitution reactions, providing a gateway to novel chemical entities. This guide offers a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in medicinal chemistry and drug discovery.

Physicochemical Properties

This compound is a solid at room temperature.[1] A comprehensive summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 148065-10-5 | [2][3] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [2][3] |

| Molecular Weight | 220.05 g/mol | [2][3] |

| Physical Form | Solid | [1] |

| Purity | ≥95% | [2] |

| InChI Key | WNYVXIWPEGGUKG-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the esterification of its corresponding carboxylic acid, 2,5-dichloronicotinic acid. The overall synthetic strategy involves the formation of the 2,5-dichloropyridine core followed by carboxylation and subsequent esterification.

Part 1: Synthesis of the Precursor - 2,5-Dichloropyridine

A plausible synthetic route to the key intermediate, 2,5-dichloropyridine, can be adapted from patented industrial processes.[4] This multi-step synthesis is designed for safety and scalability.

Experimental Protocol: Synthesis of 2,5-Dichloropyridine (Adapted from[4])

-

Condensation: A maleic diester (e.g., diethyl maleate) is reacted with nitromethane in the presence of an organic base catalyst to yield cis-5-nitro-4-oxo-2-pentenoic acid ester.

-

Hydrogenation and Cyclization: The resulting pentenoic acid ester undergoes hydrogenation, typically with a palladium-on-carbon or Raney nickel catalyst, which facilitates both the reduction of the nitro group and subsequent cyclization to form 2,5-dihydroxypyridine.

-

Chlorination: The 2,5-dihydroxypyridine is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms, yielding 2,5-dichloropyridine.

Part 2: Carboxylation and Esterification

The final steps involve the introduction of the carboxylic acid group at the 3-position of the pyridine ring, followed by esterification.

Experimental Protocol: Synthesis of this compound

-

Directed Ortho Metalation and Carboxylation: 2,5-Dichloropyridine can be selectively carboxylated at the 3-position. This is typically achieved through directed ortho metalation using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with carbon dioxide to form 2,5-dichloronicotinic acid.[5]

-

Fischer Esterification: The resulting 2,5-dichloronicotinic acid is then subjected to Fischer esterification.[6] The acid is refluxed with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to yield this compound.[7][8] The reaction is driven to completion by removing the water formed during the reaction.

Applications in Drug Development and Medicinal Chemistry

This compound serves as a crucial starting material for the synthesis of various biologically active compounds. The two chlorine atoms on the pyridine ring act as handles for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[9]

While specific, publicly disclosed applications of the 2,5-dichloro isomer are less common than its 4,6-dichloro counterpart, its utility can be inferred from the broader class of dichloronicotinates in medicinal chemistry. These compounds are key intermediates in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs.[10][11]

The general strategy involves the sequential displacement of the chlorine atoms with various nucleophiles, such as amines, to build up the desired pharmacophore. The differential reactivity of the chlorine atoms can allow for selective and controlled synthesis.

The resulting substituted nicotinic acid esters can be further modified, for example, by hydrolysis of the ester to the carboxylic acid, which can then be coupled with other fragments to generate complex drug candidates. The pyridine nitrogen also offers a site for potential N-oxide formation or quaternization, further expanding the chemical space accessible from this versatile starting material.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.[1]

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

Response: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove person to fresh air and keep comfortable for breathing.[1]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[1]

-

It is imperative to consult the material safety data sheet (MSDS) before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its dichlorinated pyridine core provides a robust platform for the construction of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. While detailed public information on its specific applications is somewhat limited compared to its isomers, the fundamental reactivity patterns of dichloronicotinates suggest its significant potential in the discovery and development of novel bioactive compounds. A thorough understanding of its synthesis, properties, and safe handling is essential for researchers looking to leverage this versatile building block in their synthetic endeavors.

References

-

Eichhorn, T., Dimić, D., Marković, Z., & Kaluđerović, G. N. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. Journal of the Serbian Chemical Society, 88(12), 1335–1354.[12]

-

Chem-Impex. (n.d.). Ethyl 2,6-dichloronicotinate. Retrieved from [Link][13]

-

J. Med. Chem. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link][11]

-

Google Patents. (n.d.). CN109721529B - Simple preparation method of 2, 5-dichloropyridine. Retrieved from [4]

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link][14]

-

Google Patents. (n.d.). US8648077B2 - 4-((6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3. Retrieved from [15]

-

PubChem. (n.d.). 2,5-Dichloropyridine-3-carboxylic acid. Retrieved from [Link][5]

-

Google Patents. (n.d.). CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue. Retrieved from [16]

-

Matrix Fine Chemicals. (n.d.). 2,5-DICHLOROPYRIDINE-3-CARBOXYLIC ACID | CAS 59782-85-3. Retrieved from [Link][17]

-

ChemSynthesis. (2025). 2,5-dichloropyridine. Retrieved from [Link][18]

-

University of Regensburg. (n.d.). Synthesis of a library of small molecule inhibitors preventing the physical interaction between Tec Kinase and Fibroblast Growth. Retrieved from [Link][19]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link][20]

-

jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. Retrieved from [Link][21]

-

Chemguide. (n.d.). ESTERIFICATION. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link][6]

- Google Patents. (n.d.). EP2935229B1 - ESTERIFICATION OF 2,5-FURAN-DICARBOXYLIC ACID.

Sources

- 1. Ethyl nicotinate(614-18-6) 1H NMR spectrum [chemicalbook.com]

- 2. Ethyl 4,6-dichloronicotinate | 40296-46-6 [sigmaaldrich.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]

- 5. 2,5-Dichloropyridine-3-carboxylic acid | C6H3Cl2NO2 | CID 2736085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. shd-pub.org.rs [shd-pub.org.rs]

- 13. chemimpex.com [chemimpex.com]

- 14. rsc.org [rsc.org]

- 15. US8648077B2 - 4-((6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3â²,4â²:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl)-1-(4-fluorophenyl)-1-butanone toluenesulfonic acid addition salt and salt crystals - Google Patents [patents.google.com]

- 16. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]

- 17. 2,5-DICHLOROPYRIDINE-3-CARBOXYLIC ACID | CAS 59782-85-3 [matrix-fine-chemicals.com]

- 18. chemsynthesis.com [chemsynthesis.com]

- 19. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

- 20. Ester synthesis by esterification [organic-chemistry.org]

- 21. youtube.com [youtube.com]

Whitepaper: Strategic Synthesis of Ethyl 2,5-dichloronicotinate via an Acyl Chloride Intermediate

An In-depth Technical Guide for Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview for the synthesis of Ethyl 2,5-dichloronicotinate, a key intermediate in pharmaceutical development. We move beyond simple procedural lists to deliver an in-depth analysis of synthetic strategies, focusing on the rationale behind selecting an acyl chloride pathway mediated by thionyl chloride over traditional Fischer esterification. This document is structured to provide researchers and drug development professionals with a robust, field-proven protocol that emphasizes safety, efficiency, and mechanistic understanding. The described methodology is designed as a self-validating system, incorporating detailed procedural causality, in-process controls, and thorough purification steps to ensure a high-purity final product.

Introduction and Strategic Importance

This compound (CAS No. 148065-10-5) is a halogenated pyridine derivative that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its di-chloro substituted pyridine ring offers multiple reactive sites for further functionalization, making it a versatile precursor in medicinal chemistry. The efficient and scalable synthesis of this intermediate is therefore a primary concern in process development, directly impacting the economic viability and timeline of a drug candidate's journey from lab to market.

This guide focuses on the conversion of 2,5-dichloronicotinic acid to its corresponding ethyl ester. We will explore the common synthetic routes and present a detailed, optimized protocol for the most reliable method, ensuring scientific integrity and reproducibility.

Comparative Analysis of Synthetic Strategies

The esterification of a carboxylic acid is a fundamental transformation in organic chemistry. However, for a substrate like 2,5-dichloronicotinic acid, the choice of method has significant implications for yield, purity, and scalability.

The Fischer-Speier Esterification Approach

The Fischer-Speier esterification is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] This method involves heating the reactants, typically with an excess of the alcohol, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[4][5]

-

Mechanism: The reaction mechanism involves protonation of the carboxylic acid's carbonyl oxygen, which enhances the carbonyl carbon's electrophilicity. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[6]

-

Limitations: The primary drawback of Fischer esterification is its reversible nature.[7][8] To drive the reaction toward the product, one must either use a large excess of the alcohol or actively remove the water byproduct, for instance, through azeotropic distillation with a Dean-Stark apparatus.[3][4] For electron-deficient aromatic carboxylic acids, the reaction can be sluggish, requiring harsh conditions (high temperatures, long reaction times) that may lead to side reactions and degradation, complicating purification.

The Acyl Chloride Pathway: A Superior Alternative

A more robust and efficient method involves a two-step, one-pot process where the carboxylic acid is first converted to a highly reactive acyl chloride intermediate. This intermediate then rapidly and irreversibly reacts with the alcohol to form the ester. Thionyl chloride (SOCl₂) is an ideal reagent for the initial activation step.[9]

-

Mechanism: 2,5-dichloronicotinic acid reacts with thionyl chloride to form 2,5-dichloronicotinoyl chloride, with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) driving the reaction to completion.[9] The resulting acyl chloride is a potent electrophile that reacts immediately with ethanol to produce this compound.

-

Causality for Preference: This pathway is preferred for several reasons:

-

Irreversibility: The reaction of the acyl chloride with ethanol is not an equilibrium process, leading to higher conversion and yield.

-

Mild Conditions: The final esterification step occurs rapidly at or below room temperature, minimizing the risk of thermal degradation.[10][11]

-

Purity: The volatile byproducts (SO₂ and HCl) are easily removed, simplifying the workup process compared to removing a strong acid catalyst like H₂SO₄.

-

Critical Safety and Reagent Handling Protocols

Trustworthiness in any protocol begins with safety. The reagents used in the acyl chloride pathway are hazardous and require strict handling protocols.

Thionyl chloride (SOCl₂) is highly toxic, corrosive, and reacts violently with water. [12] It causes severe skin burns, eye damage, and is toxic if inhaled. All operations must be conducted in a certified chemical fume hood.[12][13] 2,5-Dichloronicotinic acid is harmful if swallowed and can cause skin and eye irritation.[14]

| Reagent | Key Hazards | Recommended PPE |

| 2,5-Dichloronicotinic Acid | Harmful if swallowed, skin/eye irritant.[14] | Nitrile gloves, safety goggles, lab coat. |

| Thionyl Chloride (SOCl₂) | Toxic if inhaled, causes severe skin burns and eye damage, reacts violently with water.[15] | Heavy-duty butyl rubber gloves, chemical splash goggles, face shield, lab coat, access to an emergency shower and eyewash station.[12][15] |

| Ethanol (Anhydrous) | Flammable liquid and vapor. | Nitrile gloves, safety goggles, lab coat. |

| Dichloromethane (DCM) | Suspected of causing cancer. | Nitrile gloves, safety goggles, lab coat. |

Detailed Experimental Protocol: The Thionyl Chloride Route

This protocol is designed as a self-validating system, with clear steps for execution, monitoring, and purification.

Equipment and Reagents

| Item | Specification | Purpose |

| Reactors | 3-neck round-bottom flask with magnetic stirrer | Main reaction vessel |

| Glassware | Addition funnel, reflux condenser with drying tube (CaCl₂ or Drierite) | Controlled reagent addition and moisture exclusion |

| Temperature Control | Ice-water bath | To moderate the initial exothermic reaction |

| Starting Material | 2,5-Dichloronicotinic Acid (1.0 eq) | Substrate |

| Reagents | Thionyl Chloride (SOCl₂) (1.5 eq) | Acyl chloride formation |

| Anhydrous Ethanol (10.0 eq) | Nucleophile/Ester formation | |

| Solvent | Anhydrous Dichloromethane (DCM) | Reaction medium |

| Workup Reagents | Saturated aq. Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄) | Neutralization, washing, and drying |

Step-by-Step Synthesis Procedure

-

Inert Setup: Assemble a dry 3-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube. Purge the entire system with an inert gas (Nitrogen or Argon).

-

Initial Slurry: Charge the flask with 2,5-dichloronicotinic acid (1.0 eq) and anhydrous dichloromethane (DCM, ~5-10 mL per gram of acid). Begin stirring to form a slurry.

-

Acyl Chloride Formation: Cool the slurry to 0 °C using an ice-water bath. Add thionyl chloride (1.5 eq) dropwise via the addition funnel over 20-30 minutes.

-

Causality: Dropwise addition at 0 °C is critical to control the initial exotherm and prevent runaway reactions. The excess SOCl₂ ensures complete conversion of the carboxylic acid.[16]

-

-

Reaction to Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C for DCM) for 2-3 hours. The reaction mixture should become a clear solution.

-

Process Control: Monitor the reaction by TLC (Thin Layer Chromatography) until the starting carboxylic acid spot has completely disappeared.

-

-

Removal of Excess Reagent: Cool the mixture to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure (in-vacuo).

-

Causality: This step is crucial to prevent unwanted side reactions between leftover SOCl₂ and the ethanol added next.

-

-

Esterification: Re-dissolve the crude acyl chloride residue in fresh anhydrous DCM. Cool the solution to 0 °C. Slowly add anhydrous ethanol (10.0 eq) via the dropping funnel.

-

Causality: A large excess of ethanol ensures the rapid and complete conversion of the acyl chloride to the desired ethyl ester.[16]

-

-

Final Stir: After the addition, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

-

Process Control: Monitor the disappearance of the acyl chloride by TLC.

-

-

Aqueous Workup: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Causality: The NaHCO₃ wash neutralizes any remaining HCl and other acidic impurities. Perform this step slowly due to CO₂ evolution (gas).

-

-

Extraction and Drying: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, typically as an oil or low-melting solid. Further purification can be achieved via column chromatography if necessary.

Mechanistic Deep Dive and Process Rationale

Understanding the "why" behind each step is paramount for troubleshooting and process optimization.

Reaction Mechanism

The conversion proceeds through two distinct stages:

-

Acyl Chloride Formation: The carboxylic acid's hydroxyl group attacks the sulfur atom of thionyl chloride. A chloride ion is eliminated and subsequently attacks the carbonyl carbon in an addition-elimination sequence, forming the acyl chloride and releasing SO₂ and HCl.[9]

-

Nucleophilic Acyl Substitution: The highly electrophilic acyl chloride is then attacked by the nucleophilic oxygen of ethanol. This forms a tetrahedral intermediate which collapses, eliminating a chloride ion to yield the final ester product.

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Typical Reaction Data

| Parameter | Value | Rationale / Comment |

| Formula | C₈H₇Cl₂NO₂ | [1] |

| Molecular Weight | 220.05 g/mol | [1] |

| Typical Yield | >90% | The irreversible nature of the acyl chloride route leads to high conversion. |

| Purity (Crude) | >95% | Major byproducts are gaseous or removed during aqueous workup. |

| Appearance | Colorless to pale yellow oil or low-melting solid |

Conclusion

The synthesis of this compound from 2,5-dichloronicotinic acid is most effectively and reliably achieved using a thionyl chloride-mediated acyl chloride pathway. This method circumvents the equilibrium limitations of Fischer esterification, offering higher yields under milder conditions and a more straightforward purification process. By adhering to the stringent safety protocols and understanding the causality behind each procedural step, researchers can consistently produce this valuable intermediate with high purity, facilitating the advancement of drug development programs.

References

-

Loba Chemie. (2023). Safety Data Sheet: THIONYL CHLORIDE AR. Retrieved from [Link]

-

University of Toronto. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride, SOCl2 – Reaction With Carboxylic Acids to Give Acid Halides. Retrieved from [Link]

-

Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Retrieved from [Link]

- Google Patents. (n.d.). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

Molbase. (n.d.). What are the preparation and application examples of Ethyl 4,6-dichloronicotinate? Retrieved from [Link]

-

Brainly.in. (2019). Esterification with thionyl chloride and methanol mechanism. Retrieved from [Link]

- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

-

Chemguide. (n.d.). ESTERIFICATION - alcohols and carboxylic acids. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

- Google Patents. (n.d.). EP2935229B1 - ESTERIFICATION OF 2,5-FURAN-DICARBOXYLIC ACID.

- Google Patents. (n.d.). US2286379A - Purification of ethyl chloride.

- Google Patents. (n.d.). US20160304425A1 - Process for Purifying 2,5-Dichlorophenol.

- Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 148065-10-5 [sigmaaldrich.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. athabascau.ca [athabascau.ca]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Ethyl 4,6-dichloronicotinate synthesis - chemicalbook [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. lobachemie.com [lobachemie.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. echemi.com [echemi.com]

Chemical structure and molecular weight of Ethyl 2,5-dichloronicotinate

An In-Depth Technical Guide to Ethyl 2,5-dichloronicotinate for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It moves beyond basic data to provide actionable insights into its synthesis, application, and validation, grounded in established chemical principles.

Foundational Overview: A Versatile Heterocyclic Scaffold

This compound is a halogenated pyridine derivative, a class of compounds of significant interest in medicinal chemistry. The strategic placement of two chlorine atoms on the pyridine ring, an electron-deficient aromatic system, renders them susceptible to selective displacement. This di-functional nature makes the molecule a highly valuable and versatile building block for constructing complex molecular architectures, particularly in the synthesis of pharmacologically active agents. Its utility lies in its capacity to serve as a core scaffold, allowing for the controlled, sequential introduction of various pharmacophores through well-established synthetic methodologies.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis.

Chemical Structure

The structure consists of a pyridine ring substituted at the 2- and 5-positions with chlorine atoms and at the 3-position with an ethyl carboxylate group.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1] |

| Molecular Weight | 220.05 g/mol | [1] |

| CAS Number | 148065-10-5 | [1][2] |

| IUPAC Name | ethyl 2,5-dichloropyridine-3-carboxylate | N/A |

| InChI Key | WNYVXIWPEGGUKG-UHFFFAOYSA-N | [1] |

| Class | Pyridines, Esters, 6-membered Heterocycles | [1] |

Core Synthesis Protocol: Chlorination of Dihydroxynicotinate Precursor

The synthesis of dichlorinated nicotinates is often achieved via the direct chlorination of their corresponding dihydroxy analogues. This transformation is a robust and widely employed method in heterocyclic chemistry.

Causality Behind Experimental Choices

-

Chlorinating Agent : Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of reaction. It effectively replaces hydroxyl groups on electron-deficient rings, such as pyridine, with chlorine atoms. The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

-

Reaction Conditions : The use of reflux temperature is necessary to provide the activation energy required for the chlorination reaction to proceed to completion in a reasonable timeframe.

-

Work-up Procedure : The excess POCl₃ must be removed under reduced pressure as it is highly reactive and corrosive. The subsequent quenching of the reaction mixture in ice water is a critical and highly exothermic step that must be performed with extreme caution. This hydrolyzes any remaining reactive phosphorus species. Ethyl acetate is used for extraction as it is a good solvent for the product and is immiscible with water.

Detailed Step-by-Step Methodology

This protocol is adapted from a well-established procedure for a structurally analogous compound, Ethyl 4,6-dichloronicotinate, and represents a reliable method for preparing the target molecule.[3]

-

Reaction Setup : In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer and reflux condenser with phosphorus oxychloride (POCl₃, ~8-10 molar equivalents). Begin stirring.

-

Addition of Starting Material : Slowly and portion-wise, add the precursor, ethyl 4,6-dihydroxynicotinate (1.0 molar equivalent), to the stirring POCl₃.[3] The addition should be controlled to manage any initial exotherm.

-

Reaction Execution : Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours.[3] Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Post-Reaction Work-up :

-

Allow the mixture to cool to room temperature.

-

Remove the excess POCl₃ by distillation under reduced pressure.[3]

-

CRITICAL STEP : Carefully and slowly pour the concentrated residue into a beaker containing a large volume of crushed ice and water with vigorous stirring.[3] This step is highly exothermic.

-

Continue stirring the resulting aqueous mixture for 30-60 minutes.[3]

-

-

Product Isolation :

-

Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.[3]

-

Combine the organic layers and wash with saturated brine to remove residual water.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification : The crude this compound can be purified by column chromatography on silica gel if necessary.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Discovery: A Bifunctional Linchpin

The true value of this compound in drug development lies in its two reactive chlorine atoms, which can be functionalized selectively. This allows for its use as a central scaffold to which different molecular fragments can be attached, enabling the exploration of chemical space around a core structure.

Synthetic Utility

-

Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the chlorine atoms towards nucleophilic attack. This allows for the straightforward introduction of amines, alcohols, and thiols, which are common functional groups in bioactive molecules. The chlorine at the 2-position is generally more activated and thus more reactive towards nucleophiles than the one at the 5-position.

-

Palladium-Catalyzed Cross-Coupling : Reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination can be used to form carbon-carbon and carbon-nitrogen bonds, respectively.[4] These reactions dramatically expand the synthetic possibilities, allowing for the introduction of aryl, alkyl, alkynyl, and complex amine moieties.[4]

This dual reactivity is instrumental in building libraries of compounds for screening. For instance, it can serve as a precursor for analogues of multi-kinase inhibitors like Sorafenib, where a central aromatic core is functionalized with different groups.[4]

Caption: Role of this compound as a versatile synthetic scaffold.

Protocol for Structural Validation: A Self-Validating System

Confirming the identity and purity of the synthesized compound is non-negotiable. A combination of spectroscopic methods provides a robust and self-validating system for quality control.

Expected Spectroscopic Signatures

-

¹H NMR : The spectrum should show signals corresponding to the ethyl group (a triplet and a quartet) and two distinct aromatic protons on the pyridine ring (two doublets). The chemical shifts of these aromatic protons will be in the downfield region, influenced by the electronegative chlorine atoms and the ester group.

-

¹³C NMR : The spectrum will display eight distinct carbon signals: two for the ethyl group, one for the carbonyl carbon, and five for the pyridine ring carbons (two of which are bonded to chlorine).

-

Mass Spectrometry (MS) : This is a definitive technique for confirming molecular weight. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will exhibit a characteristic pattern. A compound with two chlorine atoms will show three peaks (M, M+2, M+4) in an approximate ratio of 9:6:1, unequivocally confirming the presence of two chlorine atoms.

-

Infrared (IR) Spectroscopy : The spectrum will show characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretches, and aromatic C=C and C=N stretches.

General Protocol for Spectroscopic Analysis[5]

-

Sample Preparation : For NMR, dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[5] For MS and IR, prepare samples according to the instrument's standard procedures.

-

¹H NMR Acquisition : Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient relaxation delay (1-2 seconds) and an appropriate number of scans to achieve a good signal-to-noise ratio.[5]

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

MS Acquisition : Obtain a mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization or Electron Impact). Analyze the molecular ion region for the characteristic isotopic pattern of two chlorine atoms.

-

Data Analysis : Integrate the ¹H NMR signals to confirm proton ratios. Compare the observed chemical shifts and the mass spectrum's isotopic pattern with the expected values for the target structure.

Safety and Handling Precautions

As a chlorinated organic compound and a reactive intermediate, this compound must be handled with appropriate care. While specific toxicity data is not available, the hazards can be inferred from similar compounds.

-

Potential Hazards : Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[6][7]

-

Handling Recommendations :

-

Always work in a well-ventilated chemical fume hood.[6]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles with side-shields, and chemical-resistant gloves.[6][7]

-

Avoid breathing dust, fumes, or vapors.[6]

-

Wash hands thoroughly after handling.[7]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

References

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 148065-10-5 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2,5-dichloronicotinate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of Ethyl 2,5-dichloronicotinate, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive published empirical data, this document furnishes researchers, scientists, and drug development professionals with the foundational principles, theoretical considerations, and detailed experimental protocols necessary to determine these critical physicochemical parameters. By integrating theoretical insights with actionable, field-proven methodologies, this guide serves as an essential resource for optimizing reaction conditions, purification processes, formulation development, and ensuring the long-term viability of this important chemical entity.

Introduction: The Significance of this compound

This compound (CAS No. 148065-10-5) is a substituted pyridine derivative whose structural motif is of significant interest in medicinal chemistry and materials science. Its utility as a building block stems from the reactive sites on the pyridine ring and the ester functionality, allowing for diverse chemical transformations. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, and formulation. Similarly, knowledge of its stability under different environmental conditions is crucial for defining storage requirements, predicting shelf-life, and ensuring the integrity of subsequent reaction pathways.

This guide is structured to empower the researcher with both the predictive frameworks and the empirical tools to thoroughly characterize this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties form the basis for theoretical considerations of its solubility and stability.

| Property | Value | Source |

| Molecular Formula | C₈H₇Cl₂NO₂ | |

| Molecular Weight | 220.05 g/mol | |

| CAS Number | 148065-10-5 | |

| Appearance | White to light yellow powder or crystal | |

| Purity | ≥95% |

Solubility Profile: Theoretical and Experimental Determination

The solubility of a compound is a critical parameter that dictates its handling, reaction kinetics, and bioavailability in formulated products. This section covers the theoretical prediction and experimental determination of the solubility of this compound.

Theoretical Considerations for Solubility

The fundamental principle of "like dissolves like" provides a strong starting point for predicting solubility.[1] The structure of this compound, featuring a moderately polar pyridine ring with electron-withdrawing chloro-substituents and an ester group, alongside a nonpolar ethyl chain, suggests a nuanced solubility profile.

-

Polarity: The presence of the nitrogen atom and the carbonyl group imparts polarity, suggesting potential solubility in polar aprotic solvents like acetone, ethyl acetate, and acetonitrile.

-

Hydrogen Bonding: The ester oxygen can act as a hydrogen bond acceptor, potentially allowing for some solubility in protic solvents like alcohols (e.g., methanol, ethanol). However, its inability to act as a hydrogen bond donor will limit its solubility in highly polar, hydrogen-bonding networks like water.

-

Non-Polar Character: The dichlorinated aromatic ring and the ethyl group contribute to its non-polar character, indicating probable solubility in less polar solvents such as dichloromethane, chloroform, and toluene.

For more quantitative predictions, Quantitative Structure-Property Relationship (QSPR) models and other machine learning approaches can be employed.[2][3][4] These computational tools use a multitude of molecular descriptors to estimate solubility in various solvents, offering a valuable preliminary screening tool before embarking on experimental work.[5][6]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[7] The following protocol provides a step-by-step guide for its implementation.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dichloromethane, toluene)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker bath

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

-

-

Equilibration:

-

Place the sealed vials in the shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure equilibrium is established. The agitation should be vigorous enough to maintain a suspension of the solid.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared from standard solutions of known concentrations is required for accurate quantification.[8]

-

-

Data Calculation:

-

The solubility is calculated from the measured concentration in the saturated solution, taking into account the dilution factor. It can be expressed in various units such as g/L, mg/mL, or mol/L.

-

Diagram of the Shake-Flask Solubility Determination Workflow:

Caption: Workflow for determining solubility via the shake-flask method.

Stability Profile: Degradation Pathways and Experimental Assessment

Understanding the chemical stability of this compound is critical for predicting its shelf-life, defining appropriate storage conditions, and preventing the formation of unwanted byproducts in chemical reactions.

Theoretical Considerations for Stability

The structure of this compound suggests several potential degradation pathways:

-

Hydrolysis: The ester functional group is susceptible to both acid- and base-catalyzed hydrolysis.[9][10] Under acidic conditions, the reaction is reversible, yielding 2,5-dichloronicotinic acid and ethanol.[11][12] In the presence of a base, the hydrolysis (saponification) is effectively irreversible due to the deprotonation of the resulting carboxylic acid.[9]

-

Photodegradation: Pyridine and its derivatives can be susceptible to photodegradation upon exposure to UV light.[13][14][15] The energy from the light can promote electronic transitions that lead to ring-opening or other transformations.

-

Thermal Degradation: At elevated temperatures, decomposition can occur, though the specific pathways would need to be determined experimentally.

-

Oxidative Degradation: While the pyridine ring is relatively electron-deficient and less prone to oxidation than electron-rich aromatics, strong oxidizing agents could potentially lead to degradation.

Experimental Protocol for Stability Assessment: Forced Degradation Studies

Forced degradation (or stress testing) is an essential component of pharmaceutical development, designed to identify likely degradation products and establish the stability-indicating nature of analytical methods.[16][17][18][19] The following protocol outlines a systematic approach to assess the stability of this compound.

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

A suitable solvent in which the compound is soluble and stable (e.g., acetonitrile, methanol)

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60 °C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently for a defined period.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 80 °C) in an oven.

-

Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including an unstressed control, by a stability-indicating HPLC method.[20][21][22] An HPLC-PDA or HPLC-MS system is highly recommended to aid in the identification of degradation products.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples with the control.

-

Calculate the percentage degradation of this compound.

-

Identify and quantify any significant degradation products. The peak purity of the parent compound should be assessed to ensure co-elution of impurities is not occurring.

-

Diagram of the Forced Degradation Study Workflow:

Caption: Workflow for conducting forced degradation studies.

Conclusion

While specific, published quantitative data on the solubility and stability of this compound is scarce, this guide provides the necessary theoretical framework and detailed experimental protocols to empower researchers to generate this critical information. A systematic approach, beginning with theoretical predictions to guide solvent selection and stress conditions, followed by rigorous experimental determination using established methods like the shake-flask technique and forced degradation studies, will yield a comprehensive understanding of this compound's physicochemical properties. This knowledge is indispensable for the efficient and reliable use of this compound in research and development, ultimately accelerating the journey from laboratory synthesis to final application.

References

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

-

Chemguide. mechanism for the acid catalysed hydrolysis of esters. [Link]

-

Khan Academy. (2019, January 15). mechanism of ester hydrolysis. [Link]

-

Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

AIChE. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC - NIH. [Link]

-

ChemRxiv. (2022, March 4). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

-

Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds?[Link]

-

Singh, K., & Kumar, A. (2019). QSAR and QSPR model development and comparison for drugs having low solubility. ResearchGate. [Link]

-

Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. PubMed. [Link]

-

University of Colorado Boulder. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Apicule. Understanding Forced Degradation Studies: A Critical Step in Drug Development. [Link]

-

MDPI. (2024). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. [Link]

-

LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. ResearchGate. [Link]

-

University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Rittmann, B. E., et al. (2014). UV photolysis for accelerating pyridine biodegradation. PubMed. [Link]

-

LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

-

International Journal of Applied Pharmaceutics. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?[Link]

-

Wang, J., et al. (2010). [Biodegradation of pyridine under UV irradiation]. PubMed. [Link]

-

ResearchGate. Observed and predicted permeability values for substituted pyridines. [Link]

-

Taylor & Francis Online. (2022, April 20). Development of QSAR models for in silico screening of antibody solubility. [Link]

-

ACS Publications. (2026, January 13). Photocontrolled Noncovalent Cross-Linkers with Diversely Tunable Properties via Interchangeable Metal Cations. [Link]

-

Journal of Pharmaceutical Analysis and Quality Assurance. A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. [Link]

-

Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

-

ResearchGate. Biodegradation of pyridine under UV irradiation. [Link]

-

Wikipedia. Quantitative structure–activity relationship. [Link]

-

Chemcasts. 2,6-Dichloronicotinic acid (CAS 38496-18-3) Properties. [Link]

-

PubChem. 2,6-Dichloronicotinic acid. [Link]

-

PubChem. 5,6-Dichloronicotinic acid. [Link]

-

Farmacia Journal. HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS. [Link]

-

PMC - NIH. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. [Link]

-

PMC - NIH. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

-

Wikipedia. Pyridine. [Link]

-

CAS Common Chemistry. 2,6-Dichloronicotinic acid. [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. d-nb.info [d-nb.info]

- 3. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 6. youtube.com [youtube.com]

- 7. scribd.com [scribd.com]

- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. m.youtube.com [m.youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. acdlabs.com [acdlabs.com]

- 17. biopharminternational.com [biopharminternational.com]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. ijpsjournal.com [ijpsjournal.com]

- 22. farmaciajournal.com [farmaciajournal.com]

A Guide to the Synthetic Versatility and Research Potential of Ethyl 2,5-dichloronicotinate

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 2,5-dichloronicotinate is a halogenated pyridine derivative with significant potential as a versatile building block in synthetic and medicinal chemistry. The presence of two distinct chlorine atoms on the electron-deficient pyridine ring, coupled with an ethyl ester functional group, provides multiple reactive sites for strategic molecular elaboration. This guide provides an in-depth analysis of the core chemical principles governing the reactivity of this compound and explores its potential applications in the synthesis of complex, high-value molecules for drug discovery and materials science. We will delve into key reaction methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, offering insights into regioselectivity and providing exemplary protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent synthetic intermediate.

Introduction: The Strategic Value of Substituted Nicotinates

Substituted pyridine rings are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The nitrogen atom within the ring not only influences the molecule's basicity and solubility but also provides a key point of interaction with biological targets. Halogenated nicotinic acid esters, such as this compound, are particularly valuable as they serve as "linchpin" intermediates. The chloro-substituents act as versatile synthetic handles, allowing for the controlled, stepwise introduction of various functional groups through well-established reaction mechanisms. This modular approach is highly sought after in drug discovery programs, where the rapid generation of diverse chemical libraries is essential for lead optimization.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is fundamental to its successful application in a research setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1] |

| Molecular Weight | 220.05 g/mol | [1] |

| CAS Number | 148065-10-5 | [1] |

| Appearance | White to off-white solid or powder (typical) | General Knowledge |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, THF) | [2] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and two distinct aromatic protons on the pyridine ring, likely appearing as doublets in the 8.0-9.0 ppm range.

-

¹³C NMR: The carbon NMR would display eight distinct signals, including those for the ethyl group, the ester carbonyl (around 165 ppm), and the four carbons of the pyridine ring. The carbons attached to the chlorine atoms would show characteristic shifts.

-

Infrared (IR) Spectroscopy: Key vibrational stretches would include C-H bonds (aromatic and aliphatic), a strong C=O stretch for the ester at approximately 1720-1740 cm⁻¹, and C-Cl stretches in the fingerprint region.[2][5]

-

Mass Spectrometry (MS): Electron impact mass spectrometry would show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4).[5]

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily dictated by the reactivity of the two chlorine atoms. The electron-withdrawing nature of the pyridine nitrogen and the ester group renders the ring susceptible to nucleophilic attack, while also making it an excellent substrate for various cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic Aromatic Substitution (SₙAr) is a powerful method for functionalizing chloro-pyridines.[6] In the case of this compound, the two chlorine atoms exhibit differential reactivity. The chlorine at the 2-position is generally more activated towards nucleophilic attack than the chlorine at the 5-position. This is due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the ester group, which stabilize the intermediate Meisenheimer complex.

This regioselectivity allows for the sequential displacement of the chlorine atoms, enabling the synthesis of dissymmetric molecules.

Caption: Regioselective SₙAr Pathway for this compound.

Exemplary Protocol: Synthesis of Ethyl 5-chloro-2-(methylamino)nicotinate

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Addition of Nucleophile: Add methylamine (1.5 eq, e.g., as a 40% solution in water) dropwise at room temperature.

-

Reaction: Heat the mixture to 50-60°C and stir for 6-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized modern synthesis, and halogenated pyridines are ideal substrates. These reactions offer a broader substrate scope and often proceed under milder conditions than classical methods.

The Suzuki coupling forms a carbon-carbon bond between the pyridine ring and a boronic acid or ester. This is a cornerstone reaction for creating bi-aryl structures, which are prevalent in kinase inhibitors and other classes of drugs.

Caption: Suzuki-Miyaura coupling workflow.

Exemplary Protocol: Suzuki Coupling at the 2-position

-

Reaction Setup: To a degassed mixture of dioxane and water in a microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.5 eq).

-

Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

-

Reaction: Seal the vial and heat in a microwave reactor at 100-120°C for 30-60 minutes.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Purification: Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

This reaction is a powerful alternative to SₙAr for forming C-N bonds, especially with less nucleophilic amines or under milder conditions. It allows for the introduction of a wide range of primary and secondary amines.

Table 2: Comparison of C-N Bond Formation Strategies

| Feature | Nucleophilic Aromatic Substitution (SₙAr) | Buchwald-Hartwig Amination |

| Mechanism | Addition-Elimination | Palladium-catalyzed cross-coupling |

| Conditions | Often requires elevated temperatures/pressures | Generally milder conditions |

| Amine Scope | Good for strong, unhindered nucleophiles | Very broad; accommodates weak nucleophiles |

| Base | Amine often acts as its own base or requires a non-nucleophilic base | Requires a specific base (e.g., NaOt-Bu, Cs₂CO₃) |

| Cost/Complexity | Simpler, less expensive reagents | Requires palladium catalyst and specialized ligands |

The Sonogashira coupling enables the formation of a C-C bond between the pyridine ring and a terminal alkyne, yielding aryl alkynes.[6] This motif is valuable in materials science and as a precursor for other functional groups.

Potential Research Applications in Drug Discovery

The true potential of this compound lies in its ability to serve as a scaffold for building molecules with therapeutic potential. By analogy with similarly substituted heterocycles, we can project its utility in several key areas.[6][7]

-

Kinase Inhibitors: Many FDA-approved kinase inhibitors, such as Sorafenib, feature a substituted pyridine core that interacts with the hinge region of the kinase domain. The ability to sequentially functionalize the 2 and 5 positions of the nicotinate ring is ideal for synthesizing libraries of compounds to probe this interaction.

-

GPCR Modulators: G-protein coupled receptors are a major class of drug targets. The nicotinate scaffold can be elaborated to present pharmacophoric elements in a defined three-dimensional space to achieve potent and selective modulation of these receptors.

-

Agrochemicals: The pyridine core is also a common feature in modern herbicides and pesticides. The synthetic flexibility of this compound allows for the development of novel agrochemicals with improved efficacy and safety profiles.

Caption: From core scaffold to high-value applications.

Conclusion and Future Outlook

This compound represents a highly adaptable and valuable intermediate for chemical synthesis. Its key strengths lie in the differential reactivity of its two chlorine substituents, which enables controlled, regioselective functionalization through both nucleophilic substitution and modern cross-coupling methodologies. This allows researchers to efficiently build molecular complexity and generate diverse libraries of novel compounds. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, the strategic application of versatile building blocks like this compound will be paramount to innovation and success.

References

-

Eichhorn, E., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 88(12), 1335–1354. [Link][2]

-

PubChem. Ethyl 2,4-dichloro-6-methylnicotinate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 2,5-dichlorobenzoate. National Center for Biotechnology Information. [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure?. [Link]

-

PubChem. Ethyl. National Center for Biotechnology Information. [Link]

-

ResearchGate. The spectroscopic (FT-IR, FT-Raman, dispersive Raman and NMR) study of ethyl-6-chloronicotinate molecule by combined density functional theory. [Link][3]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link][5]

-

Journal of Chemical Education. Spectroscopy Data for Undergraduate Teaching. [Link][4]

Sources

The Multifaceted Biological Landscape of Dichloronicotinate Derivatives: A Technical Guide for Drug Discovery and Development

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

The dichloronicotinate scaffold, a di-chlorinated derivative of nicotinic acid (Vitamin B3), has emerged as a privileged structure in medicinal chemistry and agrochemical research. Its unique electronic properties and synthetic tractability have paved the way for a diverse array of derivatives with significant biological activities. This technical guide provides an in-depth exploration of the biological activities of dichloronicotinate derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising chemical space. We will delve into the mechanistic underpinnings of their actions, from enzyme inhibition to the modulation of inflammatory pathways, and provide detailed, field-proven experimental protocols to empower further investigation.

The strategic placement of two chlorine atoms on the pyridine ring profoundly influences the molecule's reactivity and its interaction with biological targets. This guide will explore how modifications at the carboxylic acid group, leading to esters, amides, and other analogues, give rise to a spectrum of pharmacological effects, including anticancer, anti-inflammatory, metabolic regulatory, and herbicidal activities.

I. Modulation of Metabolic Pathways: Targeting 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

A significant area of interest for dichloronicotinate derivatives lies in their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme pivotal in the regulation of glucocorticoid metabolism.[1][2] Overactivity of 11β-HSD1 in metabolic tissues like the liver and adipose tissue is linked to metabolic syndrome, including obesity and type 2 diabetes.

Mechanism of Action: A Molecular Gatekeeper for Glucocorticoid Activity

11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action. Dichloronicotinate derivatives have been designed to fit into the active site of 11β-HSD1, preventing this conversion. The pyridine ring and the dichloro substituents are crucial for establishing key interactions within the enzyme's binding pocket.

Caption: Inhibition of 11β-HSD1 by Dichloronicotinate Derivatives.

Experimental Protocol: In Vitro 11β-HSD1 Inhibition Assay

This protocol outlines a robust method to determine the half-maximal inhibitory concentration (IC50) of dichloronicotinate derivatives against 11β-HSD1.[1][3]

Materials:

-

Recombinant human 11β-HSD1

-

Cortisone (substrate)

-

NADPH (cofactor)

-

Scintillation proximity assay (SPA) beads

-

[³H]-Cortisol (tracer)

-

Anti-cortisol antibody

-

96-well microplates

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of the dichloronicotinate derivative in DMSO.

-

Reaction Mixture: In a 96-well plate, add the test compound, recombinant 11β-HSD1, and NADPH in a suitable buffer.

-

Initiation: Start the reaction by adding cortisone.

-

Incubation: Incubate the plate at 37°C for a predetermined time.

-

Termination: Stop the reaction by adding a potent, non-specific inhibitor.

-

Detection: Add the anti-cortisol antibody, [³H]-Cortisol, and SPA beads.

-

Measurement: After incubation, measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[4][5]

Self-Validation:

-

Include a known 11β-HSD1 inhibitor as a positive control.

-

Run a negative control with no inhibitor (DMSO vehicle only).

-

Ensure the Z'-factor for the assay is > 0.5 for robust results.

II. Anticancer Activity: Inducing Cytotoxicity in Malignant Cells

Emerging research points to the potential of dichloronicotinate derivatives as anticancer agents. Their mechanism of action often involves the induction of apoptosis and the disruption of key cellular processes in cancer cells.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The cytotoxic effects of dichloronicotinate derivatives are believed to stem from their ability to:

-

Induce Apoptosis: Trigger programmed cell death through various signaling pathways.

-

Cell Cycle Arrest: Halt the proliferation of cancer cells at specific checkpoints in the cell cycle.

-

Enzyme Inhibition: Inhibit enzymes crucial for cancer cell survival and proliferation.

Caption: Anticancer Mechanisms of Dichloronicotinate Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.[6][7][8][9]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Dichloronicotinate derivative

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the dichloronicotinate derivative and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Self-Validation:

-

Use a known anticancer drug as a positive control.

-

Include untreated cells as a negative control.

-

Visually inspect the formazan crystals under a microscope before solubilization.

III. Anti-inflammatory Properties: Quelling the Inflammatory Cascade

Dichloronicotinate derivatives have shown promise in modulating inflammatory responses, a key factor in numerous chronic diseases.

Mechanism of Action: Inhibition of the NF-κB Pathway

A central mechanism for the anti-inflammatory effects of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of genes involved in inflammation.

Caption: NF-κB Pathway Inhibition by Dichloronicotinate Derivatives.

Experimental Protocol: NF-κB Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of the test compounds.[10][11][12][13][14]

Materials:

-

Cells stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc)

-

Inflammatory stimulus (e.g., TNF-α or LPS)

-

Dichloronicotinate derivative

-

Luciferase assay reagent

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Plate the reporter cells in a 96-well plate.

-

Pre-treatment: Treat the cells with various concentrations of the dichloronicotinate derivative for 1-2 hours.

-

Stimulation: Add the inflammatory stimulus to induce NF-κB activation.

-

Incubation: Incubate for 6-24 hours.

-

Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control and calculate the percent inhibition to determine the IC50.

Self-Validation:

-

Use a known NF-κB inhibitor as a positive control.

-

Include stimulated, untreated cells as a negative control.

-

Monitor cell viability concurrently to rule out cytotoxicity-mediated effects.

IV. Herbicidal Activity: A Potential Tool in Agriculture

The dichloronicotinate scaffold is also found in molecules with herbicidal properties. Their mechanism of action can be analogous to existing classes of herbicides.

Mechanism of Action: Mimicking Plant Hormones

Similar to herbicides like 2,4-D, some dichloronicotinate derivatives may act as synthetic auxins.[15][16][17][18] This leads to uncontrolled growth and eventual death in susceptible plant species.

Table 1: Summary of Biological Activities and IC50 Values of Dichloronicotinate Derivatives

| Derivative Class | Biological Activity | Target/Assay | IC50 Range |

| Amides | Antibacterial | Bacterial Wilt Pathogen | Concentration-dependent inhibition |

| Esters | Anticancer | Various Cancer Cell Lines | Varies with ester group and cell line |

| Pyridine Analogues | 11β-HSD1 Inhibition | Recombinant Enzyme Assay | Nanomolar to micromolar |

| Substituted Nicotinamides | Herbicidal | Weed Root Growth Inhibition | % inhibition at specific concentrations |

Note: Specific IC50 values are highly dependent on the exact chemical structure of the derivative and the experimental conditions.

V. Future Directions and Conclusion

The biological activities of dichloronicotinate derivatives are vast and continue to be an exciting area of research. The versatility of the dichloronicotinate scaffold allows for fine-tuning of its properties to achieve desired biological effects. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To systematically explore how different substitutions on the dichloronicotinate core affect biological activity.

-

Target Identification: To elucidate the specific molecular targets for derivatives with promising anticancer and anti-inflammatory activities.

-

In Vivo Studies: To validate the in vitro findings in animal models of disease.

References

-

Odermatt, A., et al. (2023). In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity. Methods in Enzymology, 689, 167-200. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-